

Spectroscopic Profile of Bis(1-methylbenzimidazol-2-yl)methane: A Technical Guide

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Compound of Interest

Compound Name: *Bis(1-methylbenzimidazol-2-yl)methane*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **Bis(1-methylbenzimidazol-2-yl)methane**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its characteristic signatures in various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related benzimidazole derivatives.

Core Spectroscopic Data

The spectroscopic data for **Bis(1-methylbenzimidazol-2-yl)methane** is primarily based on the analysis of its parent analogue, Bis(1H-benzo[d]imidazol-2-yl)methane, due to the limited availability of direct experimental data for the N-methylated compound. The presence of the methyl groups on the nitrogen atoms is expected to induce slight shifts in the observed spectral values, which should be taken into consideration during analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Bis(1-methylbenzimidazol-2-yl)methane**. The expected chemical shifts for the protons (^1H NMR) and carbon atoms (^{13}C NMR) are summarized below, based on data for Bis(1H-benzo[d]imidazol-2-yl)methane recorded in DMSO- d_6 .^[1]

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **Bis(1-methylbenzimidazol-2-yl)methane** (based on Bis(1H-benzo[d]imidazol-2-yl)methane in DMSO- d_6)^[1]

Atom	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
Methylene (-CH ₂ -)	~3.79	~39.00
Benzimidazole C4-H & C7-H	~7.68	-
Benzimidazole C5-H & C6-H	~7.16	-
Benzimidazole C4 & C7	-	~116.00
Benzimidazole C5 & C6	-	~124.20
Benzimidazole C2	-	~152.88
Benzimidazole C3a & C7a	-	~138.12, ~143.82
N-Methyl (-NCH ₃)	Expected ~3.5-4.0	Expected ~30-35

Note: The chemical shifts for the N-methyl protons and carbons are estimations and may vary.

Infrared (IR) Spectroscopy

The IR spectrum of **Bis(1-methylbenzimidazol-2-yl)methane** is expected to exhibit characteristic absorption bands corresponding to its functional groups. The data presented is based on the IR spectrum of Bis(1H-benzo[d]imidazol-2-yl)methane.^[1] The N-H stretching vibration present in the parent compound will be absent in the N-methylated derivative.

Table 2: Predicted Infrared (IR) Absorption Bands for **Bis(1-methylbenzimidazol-2-yl)methane** (based on Bis(1H-benzo[d]imidazol-2-yl)methane)^[1]

Vibrational Mode	Wavenumber (cm ⁻¹)
C-H stretching (aromatic)	~3050
C-H stretching (aliphatic, -CH ₂ - and -CH ₃)	~2950-2850
C=N stretching (imidazole)	~1620
C=C stretching (aromatic)	~1600, ~1480
C-N stretching	~1350
C-H bending (aromatic)	~850-750

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

The electronic absorption and emission properties of **Bis(1-methylbenzimidazol-2-yl)methane** are crucial for understanding its potential applications in areas such as fluorescent probes and optoelectronics. Data for the closely related bis(benzimidazol-2-yl)methane dichloride suggests the following characteristics.^[2]

Table 3: UV-Vis Absorption and Fluorescence Data for a Related Bis(benzimidazole) Compound^[2]

Parameter	Value	Conditions
Absorption Maximum (λ_{max})	~280 nm	In solution
Absorption Shoulder	~320 nm	In solution
Emission	Purple Fluorescence	In DMF

Experimental Protocols

The following sections outline generalized experimental methodologies for the spectroscopic characterization of **Bis(1-methylbenzimidazol-2-yl)methane**.

NMR Spectroscopy

A standard protocol for acquiring ^1H and ^{13}C NMR spectra is as follows:



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NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

A typical procedure for obtaining an FT-IR spectrum using the KBr pellet method is detailed below.

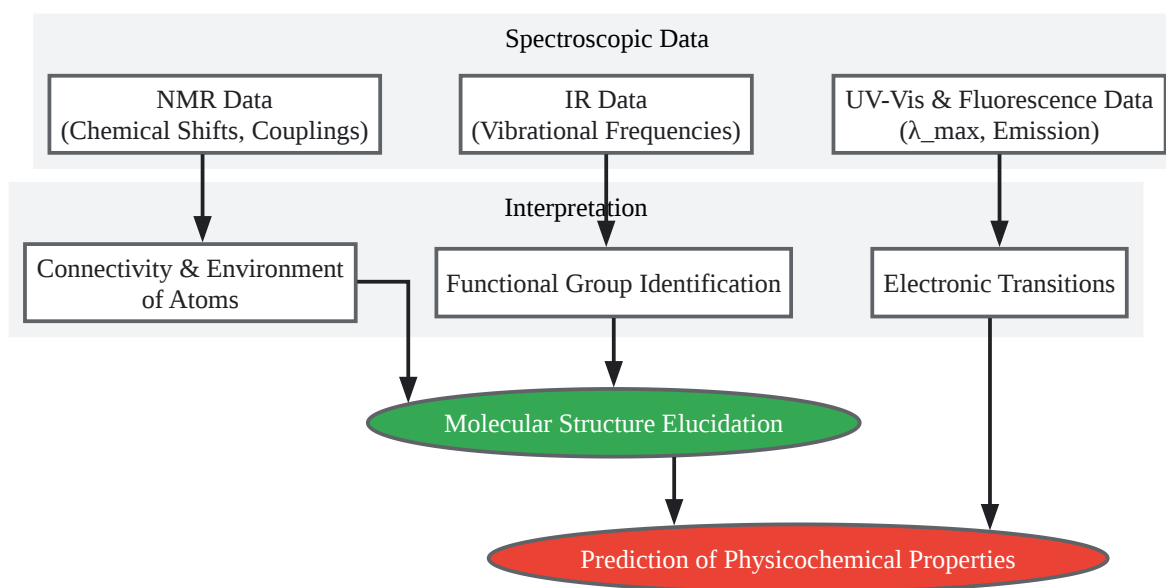
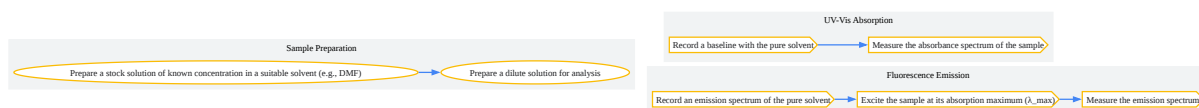


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FT-IR Spectroscopy Experimental Workflow (KBr Pellet)

UV-Vis and Fluorescence Spectroscopy

The following workflow outlines the steps for conducting UV-Vis absorption and fluorescence emission spectroscopy.



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References

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